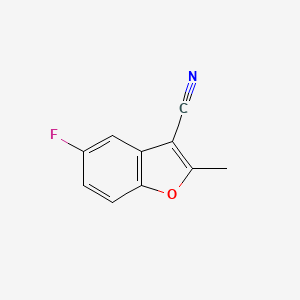

5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1-benzofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c1-6-9(5-12)8-4-7(11)2-3-10(8)13-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBFLNGUSSIFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90837281 | |

| Record name | 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90837281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826990-58-3 | |

| Record name | 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90837281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Fluoro 2 Methyl 1 Benzofuran 3 Carbonitrile

Reactivity of the Benzofuran (B130515) Core

The benzofuran ring system is an aromatic structure, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density, leading to specific sites of reactivity.

The benzofuran nucleus is generally susceptible to electrophilic attack due to the electron-donating nature of the furan oxygen. researchgate.net However, the position of substitution in 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile is influenced by the directing effects of the existing substituents.

Deactivating Effects : The C-3 carbonitrile group is a strong electron-withdrawing group, which deactivates the entire ring system, particularly the furan portion, towards electrophilic attack.

Considering these factors, electrophilic aromatic substitution (EAS) is predicted to occur on the benzene ring rather than the more deactivated furan ring. The fluorine atom at C-5 will direct incoming electrophiles to the C-4 and C-6 positions. The C-7 position is sterically hindered by the adjacent furan ring. Therefore, nitration, halogenation, sulfonation, or Friedel-Crafts reactions would likely yield a mixture of 4- and 6-substituted products. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Fluoro-2-methyl-4-nitro-1-benzofuran-3-carbonitrile and 5-Fluoro-2-methyl-6-nitro-1-benzofuran-3-carbonitrile |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile and 6-Bromo-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |

The furan portion of the benzofuran system is generally more reactive than the benzene portion. researchgate.net However, in this compound, both the C-2 and C-3 positions are already substituted.

Reactivity at C-2 : The methyl group at the C-2 position can be a site for radical substitution, such as bromination with N-bromosuccinimide (NBS), to yield the corresponding 2-(bromomethyl) derivative. It can also undergo oxidation under strong oxidizing conditions.

Reactivity at C-3 : The C-3 position is occupied by a strongly deactivating carbonitrile group, making further electrophilic attack at this site highly unlikely. Reactions involving the C2-C3 double bond, such as addition reactions, are not favored as they would disrupt the aromaticity of the furan ring.

Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, esters, and amines.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com The reaction proceeds via an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid (5-Fluoro-2-methyl-1-benzofuran-3-carboxylic acid) and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis : Refluxing the nitrile with a strong aqueous base, like sodium hydroxide, initially produces a carboxylate salt (sodium 5-fluoro-2-methyl-1-benzofuran-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.ukchemistrysteps.com Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid. libretexts.org

The resulting carboxylic acid can then be converted to an ester (e.g., methyl or ethyl 5-fluoro-2-methyl-1-benzofuran-3-carboxylate) through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 2: Conditions for Hydrolysis of the Carbonitrile Group

| Method | Reagents and Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic Hydrolysis | aq. HCl or H₂SO₄, heat (reflux) | 5-Fluoro-2-methyl-1-benzofuran-3-carboxamide | 5-Fluoro-2-methyl-1-benzofuran-3-carboxylic acid |

The carbonitrile group can be readily reduced to a primary amine. This transformation is a valuable method for synthesizing amines from nitriles, effectively adding a -CH₂NH₂ group.

Common methods for this reduction include:

Catalytic Hydrogenation : This involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or palladium, often at elevated pressure and temperature.

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, will efficiently reduce the nitrile to the corresponding primary amine, (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, are also effective for this transformation. organic-chemistry.org

Imines are intermediates in the reduction of nitriles to amines, but they are typically not isolated as they are readily reduced further under the reaction conditions.

Table 3: Reagents for the Reduction of the Carbonitrile Group to a Primary Amine

| Reagent(s) | Typical Conditions | Product |

|---|---|---|

| H₂ / Raney Ni | High pressure, heat | (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine |

| 1. LiAlH₄; 2. H₂O | Diethyl ether or THF, reflux | (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine |

| BH₃-THF | THF, reflux | (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine |

Reactions Involving the Methyl Substituent at C-2 Position

The methyl group at the C-2 position of the benzofuran ring is not merely an inert substituent. Its proximity to the furan oxygen and the aromatic system makes it susceptible to a variety of functionalization reactions, behaving as a benzylic-type group.

Halogenation: The methyl group can be halogenated under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN is a standard method for selective monobromination of the methyl group, yielding the 2-(bromomethyl) derivative. This product is a valuable intermediate for further nucleophilic substitutions. Studies on 2,3-dimethylbenzofuran (B1586527) have shown that free-radical conditions favor substitution at the 2-methyl position. rsc.orgnih.gov

Reagent : N-Bromosuccinimide (NBS)

Initiator : AIBN or Benzoyl Peroxide

Product : 2-(Bromomethyl)-5-fluoro-1-benzofuran-3-carbonitrile

Oxidation: The methyl group can be oxidized to various higher oxidation states, including an aldehyde, carboxylic acid, or alcohol, depending on the oxidant and reaction conditions.

To Aldehyde : Mild oxidants like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) can convert the methyl group to a formyl group (2-formylbenzofuran).

To Carboxylic Acid : Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) will typically oxidize the methyl group completely to a carboxylic acid (2-carboxybenzofuran).

To Alcohol : Catalytic oxidation using hydrogen peroxide in the presence of specific catalysts has been shown to convert 2-methylbenzofuran (B1664563) into enol derivatives, which can be precursors to hydroxylated products. mdpi.comsigmaaldrich.com

Once oxidized to the aldehyde (2-formyl derivative), the C-2 position becomes a site for condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or diethyl malonate in the presence of a weak base (e.g., piperidine, triethylamine) to form a new carbon-carbon double bond at the side chain. scirp.org This extends the conjugation of the system and provides a route to more complex derivatives.

Table 2: Functionalization of the C-2 Methyl Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Radical Bromination | NBS, AIBN, CCl₄ | Bromomethyl (-CH₂Br) |

| Mild Oxidation | SeO₂ | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Knoevenagel Condensation (from aldehyde) | CH₂(CN)₂, base | Alkenyl (-CH=C(CN)₂) |

Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For these reactions to occur on the aromatic portion of this compound, a leaving group, typically a halide (Br or I) or a triflate, must first be installed at one of the available positions (C-4, C-6, or C-7). Electrophilic aromatic substitution (e.g., bromination with Br₂ in acetic acid) would be required to generate the necessary precursors for these couplings.

Assuming the necessary halogenated precursor (e.g., 6-bromo-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile) is synthesized, it can readily participate in a range of cross-coupling reactions.

Suzuki Coupling : This reaction couples the halo-benzofuran with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. It is one of the most widely used methods for C-C bond formation. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org

Sonogashira Coupling : This involves the coupling of the halo-benzofuran with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for introducing alkynyl substituents onto the aromatic ring. rsc.orgnih.govnih.govwikipedia.org

Heck Reaction : In the Heck reaction, the halo-benzofuran is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orgwikipedia.orgacs.orgorganic-chemistry.org

Stille Coupling : This reaction couples the halo-benzofuran with an organotin compound (organostannane). It offers a broad substrate scope and is tolerant of many functional groups, although the toxicity of tin reagents is a drawback. wikipedia.org

Table 3: Potential Cross-Coupling Reactions of a Halo-Benzofuran Derivative

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-alkyne |

| Heck | H₂C=CHR | Pd(OAc)₂ + Ligand + Base | Aryl-alkene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Biaryl, Aryl-alkenyl, etc. |

Derivatization Strategies for Advanced Chemical Architectures

The carbonitrile (cyano) group at the C3 position of this compound is a key functional handle for a variety of chemical transformations, allowing for its conversion into other important functional groups and the construction of more elaborate molecular frameworks. While specific studies on this exact molecule are not prevalent, the reactivity of the nitrile group in similar heterocyclic systems is well-documented. These derivatization strategies can be extrapolated to the target compound.

Key transformations of the nitrile group typically include hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. For this compound, this would lead to the formation of 5-Fluoro-2-methyl-1-benzofuran-3-carboxylic acid or 5-Fluoro-2-methyl-1-benzofuran-3-carboxamide, respectively. These derivatives are valuable intermediates for further functionalization, such as esterification or the formation of other amide derivatives.

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation of this compound would yield (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine. This primary amine can then be used in a wide array of subsequent reactions, including the formation of amides, sulfonamides, and imines, significantly expanding the accessible chemical space.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides to form tetrazoles. rsc.orgyoutube.com Reacting this compound with an azide, such as sodium azide, would likely produce the corresponding 3-(1H-tetrazol-5-yl)-5-fluoro-2-methyl-1-benzofuran. Tetrazoles are important scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids.

The following table summarizes these potential derivatization strategies:

| Starting Material | Reagents and Conditions | Product |

| This compound | H₃O⁺ or OH⁻, heat | 5-Fluoro-2-methyl-1-benzofuran-3-carboxylic acid/carboxamide |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Pd/C | (5-Fluoro-2-methyl-1-benzofuran-3-yl)methanamine |

| This compound | NaN₃, NH₄Cl, DMF | 3-(1H-tetrazol-5-yl)-5-fluoro-2-methyl-1-benzofuran |

These derivatization pathways highlight the utility of this compound as a versatile building block for accessing a diverse range of advanced chemical architectures with potential applications in various fields of chemical research.

Radical Reactions and Dearomatization Strategies

The benzofuran core, particularly when substituted with electron-withdrawing groups, can undergo radical reactions and dearomatization to generate three-dimensional structures that are of significant interest in synthetic and medicinal chemistry. The presence of the electron-withdrawing 3-carbonitrile group in this compound makes the furan ring susceptible to transformations that disrupt its aromaticity.

Radical Reactions:

While radical reactions specifically involving this compound are not extensively reported, general methodologies for the radical functionalization of benzofurans have been developed. For instance, heteroatom-centered radicals can be employed for the synthesis of 3-substituted benzofurans. researchgate.netnih.gov These reactions often proceed via the generation of a radical species that adds to the benzofuran scaffold. The regioselectivity of such additions would be influenced by the existing substituents.

Dearomatization Strategies:

Dearomatization of benzofurans is a powerful strategy for the synthesis of functionalized 2,3-dihydrobenzofurans, which are common motifs in biologically active compounds. Benzofurans bearing electron-withdrawing substituents at the C2 or C3 position are particularly good candidates for dearomatization reactions.

Cycloaddition Reactions: Electron-poor benzofurans can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to dearomatization of the furan ring. researchgate.net The reaction of this compound with a suitable diene could potentially yield a tricyclic dihydrobenzofuran derivative. The success and stereochemical outcome of such reactions can be influenced by the choice of diene, temperature, and the use of Lewis acid catalysts.

Reductive Dearomatization: Catalytic hydrogenation can, under certain conditions, lead to the reduction of the furan ring of the benzofuran system. The specific conditions required would depend on the catalyst, solvent, and pressure, and would need to be optimized to selectively reduce the furan double bond without affecting the nitrile group.

Oxidative Dearomatization: In the presence of a suitable oxidant, phenols can undergo oxidative [3+2] cycloaddition with alkenes to form dihydrobenzofuran structures. nih.gov While this is a synthetic route to dihydrobenzofurans rather than a direct dearomatization of a pre-formed benzofuran, it highlights a strategy for accessing this class of compounds. Dearomative functionalizations, such as fluoroaroylation, have also been reported for benzofurans. nih.gov

The following table outlines potential dearomatization strategies applicable to electron-deficient benzofurans:

| Strategy | Reagents and Conditions | Potential Product Type |

| [4+2] Cycloaddition | Diene (e.g., cyclopentadiene), heat or Lewis acid | Tricyclic dihydrobenzofuran adduct |

| Reductive Dearomatization | H₂, specific catalyst (e.g., Rh/C), controlled cond. | 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-carbonitrile |

| Dearomative Cycloadditions | e.g., with para-quinamines and 2-nitrobenzofurans | Fused polycyclic frameworks nih.gov |

The application of these radical and dearomatization strategies to this compound would open avenues to novel, complex, and potentially bioactive molecules, underscoring the synthetic potential of this fluorinated benzofuran derivative.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Fluoro 2 Methyl 1 Benzofuran 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. For 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile, the spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group.

The aromatic region is anticipated to display three distinct signals for the protons at positions 4, 6, and 7. The fluorine atom at C-5 and the fused furan (B31954) ring significantly influence the electronic environment of these protons, affecting their chemical shifts. The proton at C-4 is expected to be a doublet of doublets due to coupling with the C-5 fluorine atom (JH-F) and the proton at C-6 (JH-H). The proton at C-6 will likely appear as a doublet of doublets of doublets, coupling to the C-5 fluorine and the protons at C-4 and C-7. The C-7 proton is expected to be a doublet, coupling with the C-6 proton.

The methyl group at the C-2 position is expected to appear as a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with.

Table 1: Illustrative ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.35 | dd | JH4-F5 = 8.5, JH4-H6 = 2.5 |

| H-6 | 7.10 | ddd | JH6-F5 = 9.0, JH6-H7 = 8.8, JH6-H4 = 2.5 |

| H-7 | 7.50 | d | JH7-H6 = 8.8 |

| 2-CH₃ | 2.60 | s | - |

Note: This data is representative and serves for illustrative purposes.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the benzofuran (B130515) core and the one carbon of the methyl group.

The chemical shifts are influenced by the hybridization state and the electronic effects of the substituents. The carbon atom of the nitrile group (C≡N) is expected at the lower field end of the spectrum. The carbons of the aromatic ring will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing fluorine and nitrile groups and the electron-donating methyl group. The carbon atom directly bonded to the fluorine (C-5) will show a large coupling constant (JC-F), resulting in a doublet, a characteristic feature confirming the position of the fluorine substituent. Other carbons in proximity to the fluorine may also exhibit smaller C-F couplings.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F, Hz) |

| C2 | 158.5 | s | - |

| C3 | 95.0 | s | - |

| C3a | 122.0 | d | ~8 |

| C4 | 112.5 | d | ~25 |

| C5 | 160.0 | d | ~250 |

| C6 | 110.0 | d | ~25 |

| C7 | 125.0 | s | - |

| C7a | 150.0 | d | ~10 |

| 2-CH₃ | 14.5 | s | - |

| -CN | 114.0 | s | - |

Note: This data is representative and serves for illustrative purposes.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range. alfa-chemistry.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. researchgate.net The signal's multiplicity will be a doublet of doublets, arising from coupling to the two ortho-protons, H-4 and H-6. This coupling pattern provides definitive evidence for the fluorine's position at C-5.

Table 3: Illustrative ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-F | -118.0 | dd | JF5-H6 = 9.0, JF5-H4 = 8.5 |

Note: This data is representative and serves for illustrative purposes. Chemical shifts are relative to a standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For the target molecule, it would show correlations between H-4 and H-6, and between H-6 and H-7, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the C-4/H-4, C-6/H-6, C-7/H-7, and methyl C/H pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key correlation would be expected between the methyl protons (2-CH₃) and the H-7 proton, confirming their spatial proximity.

Table 4: Expected Key 2D NMR Correlations

| 2D NMR Experiment | Key Correlation Cross-Peaks | Information Gained |

| COSY | H-4 ↔ H-6; H-6 ↔ H-7 | Confirms connectivity of aromatic protons. |

| HSQC | H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; 2-CH₃ ↔ C(CH₃) | Assigns carbons directly bonded to protons. |

| HMBC | 2-CH₃ → C-2, C-3; H-4 → C-5, C-7a; H-7 → C-3a, C-5 | Establishes the connectivity across the entire molecular framework. |

| NOESY | 2-CH₃ ↔ H-7 | Confirms spatial proximity of the methyl group and the C-7 proton. |

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its key functional groups.

The most prominent and diagnostically important band would be from the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense peak. Another key feature would be the strong absorption from the C-F bond stretch. The spectrum would also show characteristic absorptions for aromatic C=C stretching, aromatic C-H stretching, and the C-O-C stretching of the furan ether linkage.

Table 5: Illustrative FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

| ~2230 | C≡N Stretch | Nitrile |

| ~1620, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| ~1100 | C-F Stretch | Aryl Fluoride |

Note: This data is representative and serves for illustrative purposes.

Raman Spectroscopy for Vibrational Modes

The analysis of related benzonitrile (B105546) compounds indicates that the nitrile (C≡N) stretching vibration is a particularly strong and sharp Raman band, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net The presence of a fluorine substituent on the benzene ring gives rise to a C-F stretching mode, generally observed in the 1200-1300 cm⁻¹ range. The aromatic ring itself will produce a series of characteristic bands, including C-C stretching vibrations between 1400 and 1650 cm⁻¹ and C-H in-plane bending vibrations from 1000 to 1300 cm⁻¹. The methyl group (CH₃) attached at the 2-position is expected to show symmetric and asymmetric stretching vibrations near 2870 and 2960 cm⁻¹, respectively, as well as bending modes around 1380 and 1450 cm⁻¹. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of these experimental vibrational bands. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1500 | Medium-Strong |

| CH₃ Asymmetric Bend | Methyl | ~1450 | Medium |

| CH₃ Symmetric Bend | Methyl | ~1380 | Medium |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). eurl-pesticides.eu This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₆FNO. HRMS would be used to confirm the theoretical monoisotopic mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. The ability to achieve mass accuracies of less than 1 ppm with modern instruments like the Orbitrap-MS provides a high degree of confidence in the assigned formula. eurl-pesticides.eu

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₆FNO | [M]⁺ | 187.0433 |

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The resulting pattern is a fingerprint that aids in structural elucidation. For this compound, the stable aromatic benzofuran core would lead to a prominent molecular ion peak (m/z = 187).

Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond at the 2-position would result in a stable fragment ion at m/z 172 ([M-15]⁺).

Loss of hydrogen cyanide (HCN): Expulsion of the nitrile group and a hydrogen atom would lead to a fragment at m/z 160 ([M-27]⁺).

Loss of carbon monoxide (CO): A common fragmentation pathway for furans and benzofurans involves the loss of CO from the heterocyclic ring, which would produce a fragment at m/z 159 ([M-28]⁺). researchgate.netnist.gov

The relative abundance of these fragments, particularly the most abundant ion known as the base peak, provides further structural information. libretexts.org Isotope distribution analysis, while primarily useful for compounds containing elements with distinct isotopic signatures like chlorine or bromine, would show the expected natural abundance of ¹³C for a molecule containing ten carbon atoms.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (Nominal) |

|---|---|---|

| [C₁₀H₆FNO]⁺ | Molecular Ion (M⁺) | 187 |

| [C₉H₃FNO]⁺ | Loss of •CH₃ | 172 |

| [C₉H₅FO]⁺ | Loss of HCN | 160 |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Single-crystal X-ray diffraction analysis is the gold standard for unambiguous structure determination. While specific crystallographic data for this compound is not publicly available, analysis of closely related derivatives such as 5-fluoro-2-methyl-3-(phenylsulfonyl)-1-benzofuran provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov These analogues frequently crystallize in monoclinic or triclinic systems. nih.govnih.gov The analysis would yield precise atomic coordinates, from which all geometric parameters of the molecule can be calculated. The benzofuran ring system in these derivatives is consistently found to be essentially planar. nih.govnih.govnih.gov

Table 4: Representative Crystal Data from an Analogous Compound (5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.9429 (6) | nih.gov |

| b (Å) | 19.7506 (11) | nih.gov |

| c (Å) | 7.3696 (4) | nih.gov |

| β (°) | 104.422 (2) | nih.gov |

| Volume (ų) | 1401.62 (14) | nih.gov |

The crystal structure reveals not only the intramolecular geometry but also how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular forces. In analogous fluorinated benzofuran structures, a variety of interactions are observed. These include weak C-H···O and C-H···F hydrogen bonds, which play a significant role in stabilizing the crystal packing. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. By measuring the absorption of UV and visible light, this method provides insights into the electronic transitions between molecular orbitals, offering valuable information about the extent of conjugation within a molecule. For this compound, UV-Vis spectroscopy elucidates how the benzofuran core and its substituents contribute to the molecule's electronic properties.

The electronic spectrum of a molecule is primarily dictated by its chromophore—the part of the molecule that absorbs light. In this compound, the core chromophore is the benzofuran ring system. This bicyclic aromatic system, comprising a fused benzene and furan ring, possesses a delocalized π-electron system, which is responsible for its characteristic UV absorption. The electronic transitions observed in the UV-Vis spectrum of benzofuran derivatives are typically π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The substituents on the benzofuran ring—a fluorine atom at position 5, a methyl group at position 2, and a nitrile group at position 3—each play a role in modulating the electronic transitions and, consequently, the UV-Vis absorption spectrum.

2-Methyl Group: The methyl group at the 2-position is an electron-donating group through hyperconjugation. This donation of electron density into the benzofuran ring system can slightly increase the energy of the highest occupied molecular orbital (HOMO), potentially leading to a small bathochromic shift in the π → π* transitions.

3-Carbonitrile Group: The carbonitrile (cyano) group at the 3-position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This group extends the conjugation of the π-system and significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO energy gap is expected to result in a significant bathochromic shift of the absorption maxima to longer wavelengths.

Considering the combined electronic effects of these substituents on the benzofuran chromophore, the UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands in the UV region, likely at longer wavelengths compared to unsubstituted benzofuran. The presence of the electron-withdrawing nitrile group in conjugation with the benzofuran ring is expected to be the dominant factor influencing the position of the main absorption bands.

To provide a more concrete, albeit predictive, understanding, the following table outlines the expected UV-Vis absorption data for this compound based on the analysis of related structures and substituent effects.

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Electronic Transition |

|---|---|---|---|

| Ethanol/Methanol | ~280-320 | High | π → π |

| Cyclohexane | ~275-315 | High | π → π |

Detailed Research Findings from Analogous Compounds:

Studies on various substituted benzofurans support the predicted electronic behavior. For instance, research on other benzofuran-3-carbonitrile derivatives has demonstrated the significant bathochromic shift induced by the cyano group. The extended conjugation allows for lower energy electronic transitions, pushing the absorption into the near-UV range.

Furthermore, investigations into the photophysical properties of fluorinated aromatic compounds have shown that fluorine substitution can fine-tune the electronic and photophysical properties. researchgate.net While the effect is not always straightforward, it often leads to enhanced stability and can influence both absorption and emission characteristics.

Theoretical and Computational Investigations of 5 Fluoro 2 Methyl 1 Benzofuran 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which the behavior of complex chemical systems can be predicted and understood.

The electronic structure of a molecule is foundational to its chemical identity and reactivity. Two primary classes of computational methods, Density Functional Theory (DFT) and ab initio calculations, are employed to solve the electronic Schrödinger equation and map the electron distribution. wikipedia.org

Ab initio methods, meaning "from the beginning," solve the Schrödinger equation using first principles without empirical data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation. nih.govnih.govresearchgate.net For heterocyclic systems like benzofurans, these methods can provide benchmark-quality data on electronic energies and properties. nih.govnih.govresearchgate.net

Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. researchgate.net For 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that this structure is a true energy minimum, characterized by the absence of imaginary frequencies.

The benzofuran (B130515) core is an essentially planar, rigid bicyclic system. nih.govnih.govnih.gov Therefore, significant conformational flexibility is not expected for the core structure of this compound. The primary degrees of freedom would involve the rotation of the 2-methyl group. Computational analysis would confirm the planarity of the fused ring system and determine the precise bond lengths and angles, which are influenced by the electronic effects of the fluoro, methyl, and carbonitrile substituents.

Below is an illustrative data table of what optimized geometric parameters for the molecule might look like, based on typical values for related structures.

| Parameter | Atom 1 | Atom 2 | Illustrative Value |

|---|---|---|---|

| Bond Length (Å) | C(benzene)-F | 1.35 | |

| Bond Length (Å) | C(furan)-O | 1.37 | |

| Bond Length (Å) | C(furan)-C(nitrile) | 1.43 | |

| Bond Length (Å) | C(nitrile)≡N | 1.16 | |

| Bond Angle (°) | O-C(furan)-C(nitrile) | 108.5 | |

| Bond Angle (°) | C(furan)-C(nitrile)≡N | 178.9 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. acadpubl.eu

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The energy of the LUMO is related to the electron affinity and electrophilicity (tendency to accept electrons). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.euresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran ring system. The LUMO is likely to be concentrated on the furan (B31954) ring and the electron-withdrawing carbonitrile group. The fluorine atom, being highly electronegative, would lower the energy of both orbitals.

| Parameter | Illustrative Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. MEP maps are invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. acadpubl.eu

The standard color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring due to their lone pairs of electrons. A negative potential would also be expected near the fluorine atom. Positive potential (blue) would be concentrated around the hydrogen atoms of the methyl group and the benzene (B151609) ring. This map provides a clear, intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgcam.ac.uk This method provides detailed information on charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. periodicodimineralogia.itmaterialsciencejournal.org

In this compound, significant delocalization would be expected from the lone pairs of the furan oxygen and the fluorine atom into the antibonding π* orbitals of the aromatic system. These hyperconjugative interactions stabilize the molecule and influence its electronic properties.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C-C)ring | 25.0 | Lone Pair to π Delocalization |

| π(C=C)ring | π(C≡N) | 5.2 | π to π Conjugation |

| LP(2) F | π(C-C)ring | 8.5 | Lone Pair to π Delocalization |

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. chemmethod.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. It is defined as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ = -χ). nih.gov A high electrophilicity index indicates a strong electrophile. researchgate.net

These calculated values allow for a quantitative comparison of the reactivity of this compound with other molecules.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ² / 2η | 3.66 |

Simulated Spectroscopic Properties

Computational chemistry allows for the simulation of various spectra, providing valuable insights that can aid in the interpretation of experimental data. DFT is a highly successful approach for predicting the physico-chemical properties of molecular systems. physchemres.org

Vibrational spectroscopy is a crucial tool for identifying functional groups and understanding the structural characteristics of a molecule. Theoretical vibrational frequencies can be calculated using DFT methods, often with functionals like B3LYP, to predict the positions of key bands in the Infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, the calculations would reveal characteristic vibrational modes.

The most distinct vibration is expected to be the C≡N (nitrile) stretching mode, which typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region of the IR spectrum. The C-F stretching vibration is anticipated in the 1250-1020 cm⁻¹ range. Vibrations associated with the methyl (-CH₃) group, including symmetric and asymmetric stretching and bending modes, would appear below 3000 cm⁻¹ and around 1450-1375 cm⁻¹, respectively.

The benzofuran ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching modes are expected above 3000 cm⁻¹. The C-O-C stretching of the furan ring typically appears in the 1200-1050 cm⁻¹ region. Aromatic C=C stretching vibrations within the fused ring system would produce a set of bands in the 1600-1450 cm⁻¹ range. A good correlation between observed and calculated vibrational frequencies is generally expected after applying appropriate scaling factors. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges based on computational studies of analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretching | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Asymmetric/Symmetric CH₃ Stretching | Methyl (-CH₃) | 2980 - 2870 | Medium |

| C≡N Stretching | Nitrile (-CN) | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C Stretching | Benzofuran Ring | 1600 - 1450 | Medium to Strong |

| CH₃ Bending | Methyl (-CH₃) | 1450 - 1375 | Medium |

| C-O-C Stretching | Furan Ring | 1200 - 1050 | Strong |

| C-F Stretching | Fluoro (-F) | 1250 - 1020 | Strong |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts (δ). researchgate.netnih.gov This method, typically employed within a DFT framework, can provide accurate predictions for ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.netnih.govnih.gov

For this compound, the GIAO calculations would predict distinct chemical shifts for each unique nucleus.

¹H NMR: The aromatic protons on the benzofuran ring are expected to resonate in the typical aromatic region (δ ≈ 7.0-8.0 ppm). The specific shifts would be influenced by the positions of the electron-withdrawing fluorine and nitrile groups. The methyl (-CH₃) protons would appear as a singlet in the upfield region, likely around δ ≈ 2.5 ppm.

¹³C NMR: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ ≈ 115-120 ppm. The aromatic carbons would appear between δ ≈ 110-160 ppm. The carbon atom directly bonded to the fluorine (C5) would show a large chemical shift and a significant ¹J(C-F) coupling constant. The methyl carbon would be found at a higher field, around δ ≈ 15-20 ppm.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. worktribe.com DFT/GIAO calculations are a valuable tool for predicting ¹⁹F chemical shifts, although accuracy can depend on the chosen functional and basis set. nih.gov The predicted value would provide a key identifier for the fluorine substitution on the benzofuran ring.

Table 2: Predicted NMR Chemical Shift Ranges (δ, ppm) for this compound This table presents expected chemical shift ranges based on general principles and data from similar structures.

| Nucleus | Group | Predicted Chemical Shift Range (ppm) |

| ¹H | Aromatic (C4-H, C6-H, C7-H) | 7.0 - 8.0 |

| ¹H | Methyl (-CH₃) | ~2.5 |

| ¹³C | Nitrile (-CN) | 115 - 120 |

| ¹³C | Aromatic & Furan Ring | 110 - 160 |

| ¹³C | Methyl (-CH₃) | 15 - 20 |

| ¹⁹F | Aromatic C-F | Varies significantly |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating the excited-state properties of molecules, including the prediction of UV-Vis absorption spectra. nih.govrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the electronic transitions that give rise to absorption bands. mdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated benzofuran system. researchgate.net TD-DFT calculations, using functionals such as B3LYP, PBE0, or CAM-B3LYP, would predict the maximum absorption wavelengths (λmax) for these transitions. rsc.orgarxiv.org The presence of the nitrile and fluoro substituents, which act as electron-withdrawing groups, and the methyl group, a weak electron-donating group, will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus affect the absorption wavelengths. A redshift (shift to longer wavelength) in the absorption spectrum compared to unsubstituted benzofuran would be anticipated due to the extended conjugation and substituent effects. researchgate.net Analysis of the molecular orbitals involved in the main electronic transitions would provide insight into the charge-transfer characteristics of the molecule upon excitation.

Table 3: Predicted Electronic Transitions for this compound This table summarizes the expected types of electronic transitions and their characteristics.

| Transition Type | Orbitals Involved | Predicted λmax Region (nm) |

| π → π | HOMO → LUMO | 250 - 350 |

| π → π | Deeper π → π* | < 250 |

Investigation of Non-Linear Optical (NLO) Properties (e.g., polarizability, hyperpolarizability)

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.govphyschemres.org Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). physchemres.orgnih.gov

The structure of this compound, featuring a π-conjugated benzofuran core with electron-donating (methyl) and electron-withdrawing (fluoro, nitrile) groups, provides a pathway for intramolecular charge transfer, a key requirement for a significant NLO response. physchemres.orgscienceopen.com DFT calculations are expected to show that this molecule possesses a notable first hyperpolarizability (β). Studies on other benzofuran derivatives have shown that their NLO properties are promising, with first-order hyperpolarizability values reported to be many times that of standard reference materials like urea. physchemres.orgresearchgate.net The calculated values for this compound would help to classify its potential as an NLO material.

Table 4: Predicted Non-Linear Optical (NLO) Properties This table provides an estimate of the order of magnitude for NLO properties based on related benzofuran studies.

| Property | Symbol | Predicted Order of Magnitude (a.u.) | Significance |

| Dipole Moment | μ | 1 - 5 Debye | Indicates charge asymmetry in the molecule. |

| Average Linear Polarizability | ⟨α⟩ | 10⁻²³ - 10⁻²⁴ esu | Measures the linear response to an electric field. |

| First Hyperpolarizability | β | 10⁻³⁰ - 10⁻²⁹ esu | Quantifies the second-order NLO response. |

Molecular Dynamics Simulations (if relevant to intermolecular interactions or conformational dynamics)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT calculations are excellent for understanding the properties of a single, isolated molecule, MD simulations provide insight into the behavior of molecules in a condensed phase (solid or liquid) or their interaction with other molecules. nih.gov

For this compound, MD simulations have not been specifically reported in the literature for studying its bulk properties. However, this technique would be highly relevant for several areas of investigation. For instance, MD simulations could be used to:

Analyze Crystal Packing: To understand the intermolecular interactions, such as π-π stacking or dipole-dipole interactions, that govern the crystal structure of the solid material.

Simulate Behavior in Solution: To study how the molecule interacts with different solvents, which can be important for understanding its solubility and reactivity.

Investigate Interactions with other Materials: In the context of materials science, MD could simulate the interface between this molecule and a substrate or its dispersion within a polymer matrix for NLO applications.

Study Biological Interactions: In medicinal chemistry research, MD simulations are frequently used to model the stability and dynamics of a small molecule binding to a biological target, such as a protein. nih.govresearchgate.netresearchgate.net

While specific MD studies on this compound are yet to be performed, the technique remains a powerful prospective tool for exploring its dynamic and interactive properties beyond the single-molecule level.

Role in Organic Synthesis and Advanced Materials Chemistry

Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups—a fluorinated benzene (B151609) ring, a methyl-substituted furan (B31954) ring, and a strategically placed nitrile group—renders 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile a highly valuable precursor in synthetic organic chemistry. Its rigid benzofuran (B130515) core serves as a reliable scaffold for building elaborate molecular structures.

Scaffold for Fused Ring Systems and Polycycles

The benzofuran nucleus is a common structural motif in numerous natural products and pharmacologically active compounds, making it an attractive starting point for the synthesis of more complex polycyclic systems. rsc.org The reactivity of the benzofuran ring, combined with the functional handles present in this compound, allows for its elaboration into fused heterocyclic structures through various synthetic strategies.

One key approach involves cycloaddition reactions where the benzofuran system acts as a dienophile or participates in [3+2] cycloadditions to form dihydrobenzofuran scaffolds. nih.govrsc.org While specific examples involving the title compound are not extensively documented, the general principle of using benzofuran derivatives in annulation reactions to build fused systems is well-established. For instance, domino reactions and C-H functionalization strategies have been effectively used to fuse additional heterocyclic rings onto the benzofuran core, demonstrating the scaffold's versatility. rsc.orgresearchgate.net The electron-withdrawing nature of the nitrile group and the electronic influence of the fluorine atom on the benzene ring can modulate the reactivity of the scaffold in these transformations.

Precursor for Nitrogen-Containing Heterocycles (e.g., pyrazoles, isoxazoles, pyridines)

The nitrile (-CN) group at the 3-position is the primary site of reactivity for the construction of nitrogen-containing heterocycles. This functional group readily participates in cyclocondensation reactions with various binucleophilic reagents to generate a diverse array of five- and six-membered rings.

Pyrazoles: The reaction of benzofuran derivatives with hydrazine (B178648) hydrate (B1144303) is a standard method for constructing pyrazole (B372694) rings. srce.hr Specifically, a 3-cyanobenzofuran can react with hydrazine to yield a 3-amino-pyrazole fused or appended to the benzofuran core. This transformation provides access to benzofuran-pyrazole hybrids, a class of compounds recognized for their potential biological activities. nih.gov

Isoxazoles: Analogous to pyrazole synthesis, the reaction of the 3-carbonitrile with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives. This reaction typically proceeds via an intermediate amidoxime (B1450833) which then undergoes cyclization.

Pyridines: The synthesis of pyridine (B92270) rings often involves the condensation of a nitrile with a 1,3-dicarbonyl compound or a related bis-electrophile. baranlab.orgorganic-chemistry.org Benzofuran-tethered pyridines and their fused analogues have been synthesized using precursors containing a cyano group, highlighting the utility of this functional group in building complex heterocyclic systems. nih.gov The reactivity of the nitrile group serves as a linchpin for constructing these valuable molecular architectures.

The following table summarizes the potential transformations of this compound into various nitrogen-containing heterocycles.

| Target Heterocycle | Required Reagent(s) | Resulting Structure Class |

| Pyrazole | Hydrazine Hydrate (N₂H₄·H₂O) | Aminopyrazole-benzofuran derivative |

| Isoxazole | Hydroxylamine (NH₂OH) | Amino-isoxazole-benzofuran derivative |

| Pyridine | 1,3-Dicarbonyl compounds, Enamines | Substituted pyridine-benzofuran derivative |

Development of Novel Reaction Methodologies

The unique electronic and structural features of this compound make it an ideal candidate for use as a substrate in the development and study of new chemical reactions.

Substrate for Mechanistic Organic Studies

Fluorinated organic molecules are frequently employed in mechanistic studies due to the unique properties of the fluorine atom, which can serve as a sensitive probe for tracking electronic changes during a reaction. The title compound can be used to investigate reaction mechanisms in several ways:

Substituent Effects: The fluorine atom at the 5-position and the nitrile at the 3-position exert strong, well-defined electronic effects (inductive and resonance) on the benzofuran ring system. This allows researchers to study how these effects influence the rate and regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic attack.

Kinetic Isotope Effect Studies: While not directly applicable to fluorine, the principles of using substituted substrates to elucidate reaction pathways are central to mechanistic chemistry.

Probing Reaction Intermediates: In catalytic cycles, the interaction of the fluorinated benzofuran substrate with a metal center can be monitored using ¹⁹F NMR spectroscopy. This technique was used to probe the formation of nickelacyclopropane intermediates during the cross-coupling of 2-fluorobenzofurans, providing insight into the C-F bond activation step. nih.govnii.ac.jp

Detailed mechanistic investigations, including experimental and computational DFT studies, have been conducted on related systems, such as the Pd-catalyzed oxidative cycloisomerization to form 3-carbonyl furans, showcasing how these scaffolds are used to build a deeper understanding of reaction profiles. nih.gov

Exploration of Catalytic Reaction Pathways

The development of novel catalytic methods is a cornerstone of modern organic synthesis, and this compound offers multiple sites for exploring new catalytic transformations.

Catalytic Hydrogenation: The nitrile group is susceptible to catalytic hydrogenation, which can yield the corresponding aminomethyl derivative. This transformation is highly valuable as it converts an electron-withdrawing group into a versatile primary amine. Furthermore, specialized catalytic systems have been developed for the selective hydrogenation of the furan ring within the benzofuran scaffold to produce dihydrobenzofurans, using catalysts such as ruthenium nanoparticles on a Lewis acid-modified supported ionic liquid phase. rwth-aachen.de The title compound could serve as a substrate to test the selectivity and efficiency of new hydrogenation catalysts.

Cross-Coupling Reactions: The C–F bond, while strong, can be activated and functionalized using modern transition-metal catalysts. Nickel-catalyzed cross-coupling reactions have been successfully developed for activating the C–F bond at the 2-position of benzofurans to form C–C bonds with arylboronic acids. nih.govnii.ac.jp Exploring similar catalytic systems for the activation of the C5–F bond in the title compound represents a frontier in catalytic methodology development. The nitrile group itself can also participate in catalytic reactions, such as decarbonylative coupling or additions across the triple bond.

Precursor for Advanced Organic Materials

The benzofuran scaffold is a key structural element in the design of advanced organic materials, particularly for applications in organic electronics. rsc.org Benzofuran derivatives have been incorporated into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov

The specific substitutions on this compound make it a particularly promising precursor for such materials:

Fluorination: The introduction of fluorine atoms into organic semiconductor materials is a widely used strategy to enhance performance and stability. researchgate.net Fluorination can lower the HOMO and LUMO energy levels, improve charge mobility, and increase resistance to oxidative degradation. nih.gov

Nitrile Group: The strongly electron-withdrawing nitrile group significantly influences the electronic properties of the molecule. It can be used to tune the electron-accepting character of a material, which is crucial for creating efficient n-type or ambipolar semiconductors.

Extended Conjugation: The benzofuran-carbonitrile core can be further functionalized and incorporated into larger π-conjugated systems, such as polymers or small molecules designed for specific optoelectronic properties. researchgate.net

The combination of a stable, planar benzofuran core with the electronic tuning provided by both the fluoro and cyano substituents makes this compound a highly attractive building block for the rational design of novel, high-performance organic electronic materials.

Liquid Crystalline Materials

While direct studies on this compound in liquid crystals are not extensively documented, the application of fluorinated compounds in this field is well-established. researchgate.net The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic behavior and electro-optical properties. Fluorine's high electronegativity can create strong molecular dipoles, which in turn affect the dielectric anisotropy, a critical parameter for the performance of liquid crystal displays (LCDs). This modification can lead to lower threshold voltages and faster switching times. Fluorine-containing liquid crystals have found applications in advanced display technologies. researchgate.net

Organic Electronic Materials

Fluorination is a powerful strategy in the design of organic electronic materials. Benzofuran derivatives are recognized as important structural elements for materials like organic transistors. rsc.org The introduction of electron-withdrawing fluorine atoms, as in the title compound, can profoundly modify the electronic properties of the benzofuran system. Specifically, fluorination tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy level modulation is crucial for:

Improving air stability: Lowering the HOMO level can make the material more resistant to oxidation.

Tuning charge injection/extraction barriers: Adjusting HOMO/LUMO levels allows for better energy alignment with electrodes in devices.

Facilitating n-type or ambipolar charge transport: While many organic semiconductors are p-type (hole-transporting), lowering the LUMO level through fluorination can enhance electron transport, making n-type or ambipolar behavior possible.

Fluorine-containing compounds have been successfully applied as soluble semiconductors and in other photoelectronic devices. researchgate.netacs.org

Chemical Sensors and Probes

The intrinsic chemical and electronic properties of fluorinated benzofurans suggest their potential use in chemical sensing applications. The introduction of fluorine can enhance the sensitivity and selectivity of molecular sensors by altering the molecule's interaction with target analytes. mdpi.com For instance, the electron-withdrawing nature of fluorine increases the electrophilicity of the benzofuran ring system, which could enhance interactions with electron-rich (nucleophilic) analytes. Films of fluorinated phthalocyanines, another class of fluorinated organic compounds, have demonstrated improved sensitivity to reducing gases like ammonia (B1221849). mdpi.com This principle suggests that materials based on this compound could be investigated for similar sensing capabilities.

Fluorine's Impact on Chemical Properties and Applications

The substitution of a hydrogen atom with fluorine imparts a unique set of physicochemical properties to the benzofuran scaffold. aub.edu.lb This is primarily due to the distinctive characteristics of the fluorine atom, including its high electronegativity, small size, and the high strength of the carbon-fluorine bond. aub.edu.lbmdpi.com These features collectively influence the molecule's electronic distribution, conformation, and reactivity.

Modulation of pKa and Electronic Effects

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly alters the electron density across the molecule. This has a direct impact on the acidity of protons within the structure. For example, the proton at the C2 position of the parent benzofuran ring has a pKa of approximately 33 (in THF), indicating low acidity. hw.ac.uk The presence of an electronegative fluorine atom on the benzene ring is expected to lower the pKa of nearby acidic protons by stabilizing the corresponding conjugate base through inductive effects. This electronic perturbation is a key factor in tuning the reactivity and intermolecular interactions of the molecule.

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Acidity (pKa) | Decreases (acidity increases) | Strong electron-withdrawing inductive effect stabilizes the conjugate base. |

| Dipole Moment | Increases | High electronegativity of fluorine creates a significant C-F bond dipole. |

| LUMO/HOMO Energy | Lowers energy levels | Inductive and mesomeric effects withdraw electron density from the π-system. |

| Lipophilicity | Increases | Fluorine can increase lipophilicity, affecting solubility and membrane permeability. |

Influence on Molecular Conformation and Reactivity

The fluorine atom can influence molecular conformation and crystal packing through a combination of steric and electrostatic interactions. While its van der Waals radius is only slightly larger than that of hydrogen, its electrostatic interactions are far more pronounced. In the solid state, fluorinated benzofuran derivatives exhibit specific molecular arrangements influenced by these forces. For instance, crystal structure analyses of related sulfonyl-substituted 5-fluoro-2-methyl-1-benzofurans show that the dihedral angle between the benzofuran system and the appended phenyl ring is typically large, often between 76° and 81°. nih.govnih.gov This perpendicular arrangement is influenced by the electronic and steric nature of the substituents.

Furthermore, the polarized C-F bond can participate in non-covalent interactions, such as C–H⋯F hydrogen bonds and π–π stacking, which direct crystal packing and can influence the bulk properties of the material. nih.govnih.gov These conformational and packing effects, driven by the fluorine atom, can ultimately dictate the material's performance in electronic and optical applications. The ability of fluorine to modulate amide bond conformations in peptides is another example of its powerful, albeit subtle, influence on molecular shape. ed.ac.uk

Table 2: Crystallographic Data of Related 5-Fluoro-2-methyl-1-benzofuran Derivatives

| Compound | Dihedral Angle (Benzofuran/Substituent Ring) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran | 79.51° | C–H⋯F, C–H⋯O, π–π stacking | nih.gov |

| 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | 76.04° | C–H⋯O, π–π stacking | nih.gov |

| 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran | 80.2° / 80.7° (two molecules in unit cell) | C–H⋯O, π–π stacking | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran |

| 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran |

| 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran |

| 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted benzofurans often relies on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical methods for the synthesis of 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile.

One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. For instance, a one-pot approach could be envisioned starting from a substituted phenol, an alkyne, and a cyanide source, catalyzed by a transition metal. nih.gov

Furthermore, the use of greener reaction media , such as water or deep eutectic solvents, should be investigated to replace traditional volatile organic solvents. nih.gov These alternative solvents can significantly reduce the environmental footprint of the synthetic process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Catalyst development, optimization of reaction conditions |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination | Design of robust and selective catalysts |

| Green Reaction Media | Reduced environmental impact, improved safety | Exploration of water-based and solvent-free systems |

Exploration of Novel Reactivity Patterns for the Fluoro-Methyl-Benzofuran-Carbonitrile Core

The interplay of the fluoro, methyl, and carbonitrile substituents on the benzofuran (B130515) core of this compound is expected to give rise to unique reactivity patterns that are yet to be explored.

The electron-withdrawing nature of the fluoro and carbonitrile groups can influence the electron density of the benzofuran ring system, potentially altering its susceptibility to electrophilic aromatic substitution reactions. researchgate.net Future studies could systematically investigate the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the benzene (B151609) portion of the molecule.

The carbonitrile group at the 3-position is a versatile functional handle that can be transformed into a variety of other functionalities. Research could focus on the hydrolysis, reduction, or cycloaddition reactions of the nitrile to generate amides, amines, or heterocyclic systems, respectively. These transformations would provide access to a diverse library of novel benzofuran derivatives.

Furthermore, the methyl group at the 2-position can be a site for radical reactions or functionalization through C-H activation strategies. nih.gov Exploring these reactions could lead to the synthesis of derivatives with extended conjugation or additional functional groups.

Advanced Computational Studies on Reaction Mechanisms and Photophysical Properties

Computational chemistry offers a powerful tool to gain deeper insights into the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new experiments. nih.govrsc.org

Future computational studies could focus on:

Modeling reaction pathways for the synthesis of the target molecule to identify key intermediates and transition states, thereby aiding in the optimization of reaction conditions.

Predicting the regioselectivity of various chemical transformations on the benzofuran core, which would be invaluable for planning synthetic routes to new derivatives.

Calculating the electronic structure and photophysical properties , such as absorption and emission spectra, to predict its potential as a fluorescent probe or in optoelectronic applications. researchgate.networldscientific.comnih.gov The presence of the fluorophore could lead to interesting fluorescent properties. nih.gov

Integration into New Functional Materials (non-biological)

The rigid, planar structure of the benzofuran core, combined with the electronic effects of the substituents, makes this compound a promising building block for the development of novel non-biological functional materials. researchgate.net

One area of exploration is in the field of organic electronics . Benzofuran derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Future research could involve the synthesis of oligomers or polymers incorporating the this compound unit and the evaluation of their charge transport and luminescent properties.

The molecule's potential fluorescence could also be harnessed in the development of chemical sensors . By strategically modifying the benzofuran structure, it may be possible to design molecules that exhibit a change in their fluorescence properties upon binding to specific analytes.

Design of Structurally Diverse Analogs for Fundamental Chemical Exploration

The systematic synthesis and study of structurally diverse analogs of this compound would provide valuable structure-property relationship data and expand our fundamental understanding of this class of compounds.

Future research in this area could involve:

Varying the position and nature of the halogen substituent on the benzene ring to probe its effect on reactivity and electronic properties.

Introducing different alkyl or aryl groups at the 2-position to investigate steric and electronic effects on the benzofuran core.

Replacing the carbonitrile group with other electron-withdrawing or electron-donating groups to modulate the electronic character of the molecule.

The creation of a library of such analogs would provide a rich dataset for further computational and experimental studies, ultimately leading to a deeper understanding of the chemistry of substituted benzofurans. acs.org

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Sulfonylation | mCPBA, CH₂Cl₂, 273 K → RT, 8 h | 71%, >97% purity | |

| Hydrolysis | KOH, MeOH/H₂O, reflux 5 h | 82%, m.p. 436–437 K |

Basic: How is X-ray crystallography applied to resolve the structural conformation of benzofuran derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is critical for determining dihedral angles and intermolecular interactions:

- Planarity analysis : The benzofuran ring in 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran shows a mean deviation of 0.006 Å from planarity. The dihedral angle between benzofuran and the 3-methylphenyl ring is 80.96°, indicating steric or electronic distortion .

- Intermolecular interactions : π-π stacking (centroid separations: 3.658–3.771 Å) and C–H···O hydrogen bonds stabilize crystal packing. Slippage values (0.887–1.266 Å) quantify aromatic ring alignment .

Q. Table 2: Crystallographic Data

| Parameter | Value (Å/°) | Compound | Reference |

|---|---|---|---|

| Dihedral angle | 80.96° | 3-methylphenylsulfonyl derivative | |

| Centroid separation | 3.658–3.771 Å | Sulfonyl derivative |

Advanced: How can computational tools predict synthetic routes for novel benzofuran analogs?

Methodological Answer:

AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose pathways: